molecular formula C₈H₉Cl₂NO₂S B1144773 5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide CAS No. 1384257-81-1

5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide

Cat. No.: B1144773
CAS No.: 1384257-81-1
M. Wt: 254.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C₈H₉Cl₂NO₂S and its molecular weight is 254.13. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives, characterized by a sulfur-containing five-membered ring, have shown a wide range of bioactivities, such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. These compounds are present in both natural and synthetic compounds, with some being utilized as drugs in the market today. Their significance in medicinal chemistry is underscored by their diverse applications, from drug synthesis to the development of novel therapeutic agents (Xuan, 2020).

Thiophene in Organic Synthesis and Materials

The electronic properties of thiophenes have been harnessed in organic materials, showcasing their value in organic synthesis as intermediates. The synthesis of thiophene derivatives has attracted considerable attention due to their applications in creating agrochemicals, flavors, dyes, and in the development of environmentally friendly and economical procedures for thiophene synthesis. This highlights the role of thiophenes in facilitating the creation of natural product synthesis and drug synthesis, posing as a next challenge in the field (Xuan, 2020).

Environmental Applications and Safety

Some thiophene derivatives have been evaluated for their environmental impact and safety. For instance, triclosan (a compound with a phenolic ring, not directly a thiophene but relevant for context), commonly used as an antimicrobial agent in various consumer products, has been scrutinized for its environmental persistence and potential toxicity. Research in this area emphasizes the need for understanding the degradation, toxicity, and environmental behavior of thiophene derivatives and similar compounds, highlighting a broader concern for the environmental safety of chemical substances (Bedoux et al., 2012).

Mechanism of Action

Target of Action

The primary target of 5-Chloro-N-[(2S)-3-Chloro-2-Hydroxypropyl]Thiophene-2-Carboxamide is Coagulation Factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.

Mode of Action

Inhibition of this factor would decrease the generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway that leads to blood clot formation. By inhibiting Factor X, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in thrombin-mediated activation of coagulation and platelets .

Result of Action

The result of the compound’s action would be a decrease in blood clot formation due to the inhibition of thrombin generation. This could potentially lead to a reduced risk of thrombotic events, such as stroke or heart attack .

Properties

IUPAC Name

5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c9-3-5(12)4-11-8(13)6-1-2-7(10)14-6/h1-2,5,12H,3-4H2,(H,11,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGMBZPBLJKZLG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)C(=O)NC[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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